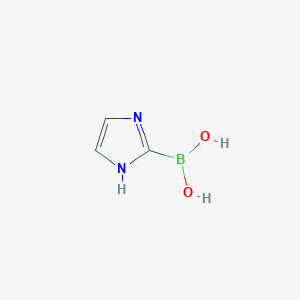

1H-イミダゾール-2-イルボロン酸

説明

1H-imidazol-2-ylboronic acid is a boronic acid derivative with the molecular formula C3H5BN2O2. This compound is characterized by the presence of an imidazole ring attached to a boronic acid group. It is a versatile reagent widely used in organic synthesis, particularly in the preparation of pyrazolopyrimidine macrocyclic derivatives for treating or preventing TRK-mediated diseases .

科学的研究の応用

1H-imidazol-2-ylboronic acid has a wide range of applications in scientific research:

作用機序

Target of Action

Imidazole, a core structure in this compound, is known to interact with various proteins such asMonomeric Sarcosine Oxidase , Nitric Oxide Synthase, inducible , and Serine/threonine-protein kinase pim-1 among others . These proteins play crucial roles in various biological processes, including metabolism and signal transduction.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .

生化学分析

Biochemical Properties

This interaction is often through the formation of cyclic boronate esters .

Cellular Effects

The specific cellular effects of 1H-imidazol-2-ylboronic acid are not well-documented. Boronic acids are known to influence cellular processes by interacting with biomolecules within the cell. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1H-imidazol-2-ylboronic acid is not well-studied. Boronic acids are known to form reversible covalent complexes with biomolecules containing 1,2- or 1,3-diols, such as sugars and certain amino acids. This can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable under physiological conditions, and their effects can be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 1H-imidazol-2-ylboronic acid in animal models .

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Boronic acids can potentially be directed to specific compartments or organelles based on their interactions with other biomolecules .

準備方法

1H-imidazol-2-ylboronic acid can be synthesized through various synthetic routes. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

化学反応の分析

1H-imidazol-2-ylboronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The boronic acid group can participate in substitution reactions, often forming new C-B bonds. Common reagents used in these reactions include nickel catalysts, ammonia, and formaldehyde. Major products formed from these reactions include disubstituted imidazoles and other heterocyclic compounds.

類似化合物との比較

1H-imidazol-2-ylboronic acid can be compared with other boronic acid derivatives and imidazole-containing compounds. Similar compounds include:

- 1H-imidazole-4-boronic acid

- 1H-imidazole-5-boronic acid

- 1H-imidazole-2-carboxylic acid These compounds share similar structural features but differ in their reactivity and applications. 1H-imidazol-2-ylboronic acid is unique due to its specific interaction with TRK receptors and its versatility in organic synthesis .

生物活性

1H-Imidazol-2-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of oncology and antimicrobial therapy. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1H-Imidazol-2-ylboronic acid features a five-membered imidazole ring bonded to a boronic acid group. The imidazole moiety is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

The biological activity of 1H-imidazol-2-ylboronic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole group can effectively interact with the active sites of enzymes, particularly kinases involved in cell signaling pathways. This interaction can inhibit enzyme activity, thereby modulating various biochemical pathways.

- Antimicrobial Activity : Research indicates that derivatives of 1H-imidazol-2-ylboronic acid exhibit antifungal properties and have been studied for their potential against multi-drug resistant strains of Mycobacterium tuberculosis (Mtb) .

Anticancer Activity

Several studies have demonstrated the potential of 1H-imidazol-2-ylboronic acid derivatives as anticancer agents. For instance, compounds derived from this structure have shown efficacy in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study highlighted the synthesis of imidazole-derived small molecules that act as potent inhibitors of CYP121, an essential enzyme in Mtb, which also has implications for cancer therapy due to its role in metabolic pathways .

Antimycobacterial Activity

In the context of tuberculosis treatment, 1H-imidazol-2-ylboronic acid has been identified as a promising candidate due to its ability to inhibit CYP121. This enzyme is crucial for the survival of Mycobacterium tuberculosis, and compounds targeting it have demonstrated significant reductions in bacterial replication within macrophages. In vitro studies showed that certain derivatives had a minimum inhibitory concentration (MIC50) as low as 1.5 μM, indicating strong antimicrobial activity .

Case Study 1: CYP121 Inhibition

A study conducted by Walter et al. focused on the development of small molecules derived from imidazole that inhibit CYP121. The researchers synthesized a library of compounds and evaluated their binding affinity and biological activity against M. bovis BCG. The results revealed that several compounds significantly inhibited substrate conversion and reduced intracellular replication of the bacteria .

Case Study 2: Antifungal Applications

Another investigation explored the antifungal properties of 1H-imidazol-2-ylboronic acid derivatives. The study found that these compounds could effectively inhibit fungal growth, suggesting potential applications in treating fungal infections resistant to current therapies.

Summary Table of Biological Activities

特性

IUPAC Name |

1H-imidazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2/c7-4(8)3-5-1-2-6-3/h1-2,7-8H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCHHDHEHOKKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CN1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662804 | |

| Record name | 1H-Imidazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219080-61-1 | |

| Record name | 1H-Imidazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。